C18H27AlO9

Description

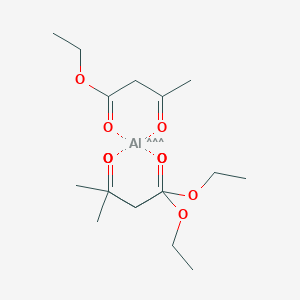

Structure

2D Structure

Properties

CAS No. |

15306-17-9 |

|---|---|

Molecular Formula |

C18H27AlO9 |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

aluminum tris(4-ethoxy-4-oxobut-2-en-2-olate) |

InChI |

InChI=1S/3C6H10O3.Al/c3*1-3-9-6(8)4-5(2)7;/h3*4,7H,3H2,1-2H3;/q;;;+3/p-3 |

InChI Key |

TYYXSAFYWXHYTF-UHFFFAOYSA-K |

Canonical SMILES |

CCOC(=O)[CH-]C(=O)C.CCOC(=O)[CH-]C(=O)C.CCOC(=O)[CH-]C(=O)C.[Al+3] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Routes for Tris(ethylacetoacetato)aluminium

The synthesis of tris(ethylacetoacetato)aluminium can be approached through several advanced routes, primarily involving the reaction of an aluminium source with the β-keto ester, ethyl acetoacetate (B1235776). The choice of precursor and reaction conditions dictates the efficiency of the synthesis and the purity of the final product.

Reaction of Aluminum Trichloride (B1173362) with Ethyl Acetoacetate in the Presence of Triethylamine

The synthesis of metal β-diketonate complexes from metal halides is a recognized method in coordination chemistry. In this approach, aluminum trichloride (AlCl₃) serves as the source of the central aluminum ion. The reaction necessitates the presence of a base to facilitate the deprotonation of the active methylene (B1212753) proton of the ethyl acetoacetate ligand. Triethylamine (N(C₂H₅)₃) is a suitable non-nucleophilic base for this purpose.

The reaction mechanism proceeds as follows:

Deprotonation: Triethylamine abstracts the acidic α-proton from ethyl acetoacetate, forming the enolate anion and triethylammonium (B8662869) chloride.

Coordination: The resulting ethyl acetoacetate enolate then acts as a bidentate ligand, coordinating to the aluminum(III) ion through its two oxygen atoms.

While chemically feasible, this method is often less preferred than alkoxide-based routes due to the potential for side reactions and the formation of triethylammonium chloride as a byproduct, which must be separated from the final product.

Utilization of Aluminum Alkoxides as Precursors (e.g., Aluminum sec-Butoxide)

A more common and often cleaner route to tris(ethylacetoacetato)aluminium involves the use of aluminum alkoxides, such as aluminum tri-sec-butoxide (Al(OBuˢ)₃). This method relies on a ligand exchange reaction where the alkoxide groups are replaced by the ethyl acetoacetate (EAA) ligands. researchgate.net The reaction is typically carried out in an organic solvent, and the primary byproduct is the corresponding alcohol (in this case, 2-butanol), which can be readily removed. alfa-chemistry.com

This synthetic strategy is widely employed in sol-gel processes, where the modification of metal alkoxides with chelating agents like ethyl acetoacetate is crucial for controlling reactivity. uni-saarland.de The reaction between aluminum sec-butoxide (B8327801) and ethyl acetoacetate has been confirmed to produce derivatives where the alkoxide group is substituted by the β-ketoester. researchgate.net

Molar Ratio Effects of Ethyl Acetoacetate to Aluminum sec-Butoxide (Eaa/Asb)

The stoichiometry of the reactants, specifically the molar ratio of ethyl acetoacetate (EAA) to aluminum sec-butoxide (ASB), has a profound effect on the final product distribution. Nuclear Magnetic Resonance (NMR) spectroscopic studies have revealed that varying this ratio leads to the formation of a range of monomeric, dimeric, and trimeric species. researchgate.net

As the EAA/ASB ratio increases, the degree of chelation progresses, leading to more substituted aluminum centers. At an EAA/ASB ratio of 3, the fully substituted monomeric complex, Al(EAA)₃, becomes the predominant species. alfa-chemistry.comresearchgate.net Below this ratio, a complex mixture of partially substituted oligomers exists. researchgate.net The coordination of the aluminum center also shifts towards being six-coordinate as the ratio increases, and above a ratio of 2.5, solely six-coordinated aluminum is observed. researchgate.net

Table 1: Complexation Products at Various EAA/ASB Molar Ratios This table is generated based on findings from multinuclear magnetic resonance studies. researchgate.net

| EAA/ASB Molar Ratio | Predominant Species Observed | General Structure |

|---|---|---|

| < 1 | Monochelated Trimer (Al₃(OⁿBu)₈(EAA)) | Oligomeric |

| ~ 1 | Bis-chelated Dimer (Al₂(OⁿBu)₄(EAA)₂) | Oligomeric |

| ~ 1.5 | Tris-chelated Dimer (Al₂(OⁿBu)₃(EAA)₃) | Oligomeric |

| ~ 2 | Tetra-chelated Dimer (Al₂(OⁿBu)₂(EAA)₄) | Oligomeric |

| ≥ 2.5 | Tris-chelated Monomer (Al(EAA)₃) | Monomeric |

Control of Hydrolysis and Condensation Kinetics via Chelating Agents

Aluminum alkoxides are highly reactive towards water, leading to rapid, often uncontrollable hydrolysis and condensation reactions that result in the precipitation of aluminum hydroxides. researchgate.net The use of chelating agents like ethyl acetoacetate is a critical strategy to moderate this reactivity. uni-saarland.de

Mechanistic Pathways of Formation

The formation of tris(ethylacetoacetato)aluminium from alkoxide precursors is governed by fundamental reaction mechanisms, including ligand exchange and solvolysis.

Ligand Exchange Reactions and Solvolysis Phenomena

The core of the synthesis using aluminum alkoxides is the ligand exchange reaction . In this process, the nucleophilic ethyl acetoacetate (in its enol form) attacks the electrophilic aluminum center of the alkoxide. This results in the substitution of an alkoxide group (e.g., sec-butoxide) with an ethyl acetoacetate ligand, releasing a molecule of the corresponding alcohol (e.g., 2-butanol). researchgate.net The reaction can proceed stepwise until all three alkoxide groups are replaced to form the thermodynamically stable tris-chelated complex, Al(EAA)₃. bohrium.com

Solvolysis , the reaction with the solvent, can also play a significant role. For instance, when partially substituted species like Al(OBuˢ)₂(etac) are dissolved in an alcohol solvent such as ethanol, further exchange reactions can occur. researchgate.net The butoxy groups can be exchanged for ethoxy groups from the solvent, influencing the nature and distribution of the species in equilibrium. This highlights that the reaction environment is dynamic and that the solvent can be an active participant in the mechanistic pathway.

Oligomerization and Complexation Product Formation in Solution

The reaction between an aluminum alkoxide, such as aluminum sec-butoxide (ASB), and the chelating ligand ethyl acetoacetate results in a variety of complexation products in solution. The nature and distribution of these species are primarily governed by the molar ratio of EAA to the aluminum precursor. Through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, several distinct monomeric, dimeric, and trimeric structures have been identified. core.ac.uk

Tris-Chelated Monomer (Al(Eaa)3)

The fully chelated monomer, tris(ethylacetoacetato)aluminium (Al(Eaa)3), is the primary product when a sufficient excess of ethyl acetoacetate is used. In this complex, the central aluminum atom is coordinated to three bidentate ethylacetoacetato ligands, resulting in a six-coordinate octahedral geometry. The formation of this stable monomeric species is favored at higher EAA to aluminum alkoxide molar ratios. core.ac.ukresearchgate.net Studies have shown that as the EAA/ASB ratio increases, the equilibrium in the solution shifts significantly towards the formation of this tris-chelated monomer. researchgate.net Above a molar ratio of 2.5, the six-coordinated aluminum of Al(Eaa)3 becomes the sole species observed in the system. core.ac.ukresearchgate.net

Bis-Chelated Dimer (Al2(OnBu)4(Eaa)2)

When the molar ratio of ethyl acetoacetate to aluminum sec-butoxide is lower, dimeric species begin to form. One such species is the bis-chelated dimer, Al2(OnBu)4(Eaa)2. This compound features two aluminum centers bridged by butoxy groups, with each aluminum atom also being chelated by one ethylacetoacetato ligand. The formation of this dimer is a result of the incomplete substitution of the alkoxy groups from the aluminum precursor. Research has confirmed the presence of this bis-chelated dimer for the first time through detailed NMR studies. core.ac.ukresearchgate.net

Tris-Chelated Dimer (Al2(OnBu)3(Eaa)3)

Further complexity in the reaction mixture is observed with the formation of a tris-chelated dimer, Al2(OnBu)3(Eaa)3. In this structure, two aluminum atoms are linked, likely through bridging butoxy groups, and are collectively coordinated to three ethylacetoacetato ligands. The identification of this Al2(OR)3L3 type structure was a significant finding, as it represented the first observation of such a complex in any aluminum alkoxide and β-ketoester or β-diketone combination. core.ac.uk This species represents an intermediate stage of chelation between the bis-chelated and tetra-chelated dimers.

Tetra-Chelated Dimer (Al2(OnBu)2(Eaa)4)

As the proportion of ethyl acetoacetate increases, a tetra-chelated dimer with the formula Al2(OnBu)2(Eaa)4 is formed. In this dimeric complex, two aluminum centers are bridged and are chelated by a total of four ethylacetoacetato ligands. This species signifies a higher degree of substitution of the butoxy groups compared to the bis- and tris-chelated dimers. The existence of this complex has been confirmed through spectroscopic analysis, highlighting the progressive nature of the chelation process. core.ac.ukresearchgate.net

Monochelated Trimer (Al3(OnBu)8(Eaa))

At very low concentrations of the chelating agent, a unique monochelated trimeric species, Al3(OnBu)8(Eaa), has been identified. This large oligomer consists of three aluminum atoms, likely in a linear arrangement, bridged by butoxy groups. researchgate.net Only one of the aluminum centers is chelated by a single ethylacetoacetato ligand, while the remaining coordination sites are occupied by butoxy groups. The discovery of this trimer underscores the intricate oligomerization behavior that occurs when the amount of the chelating agent is substoichiometric. core.ac.uk

Summary of Identified Complexation Products

The following table summarizes the various monomeric, dimeric, and trimeric species identified in the reaction of aluminum sec-butoxide with ethyl acetoacetate.

| Species Name | Chemical Formula | Description | Molar Ratio (EAA/ASB) Favoring Formation |

| Tris-Chelated Monomer | Al(Eaa)3 | A central aluminum atom coordinated to three bidentate ethylacetoacetato ligands. | High ( > 2.5) |

| Bis-Chelated Dimer | Al2(OnBu)4(Eaa)2 | Two aluminum centers bridged by butoxy groups, each chelated by one EAA ligand. | Low to Intermediate |

| Tris-Chelated Dimer | Al2(OnBu)3(Eaa)3 | Two aluminum centers bridged by butoxy groups, collectively chelated by three EAA ligands. | Intermediate |

| Tetra-Chelated Dimer | Al2(OnBu)2(Eaa)4 | Two aluminum centers bridged by butoxy groups, collectively chelated by four EAA ligands. | Intermediate to High |

| Monochelated Trimer | Al3(OnBu)8(Eaa) | Three aluminum centers bridged by butoxy groups, with only one EAA ligand in the complex. | Very Low |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of tris(ethylacetoacetato)aluminium, offering detailed insights into the molecular structure through the analysis of different nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence of the ethyl acetoacetate (B1235776) ligands and provides information about their chemical environment. The spectrum of tris(ethylacetoacetato)aluminium typically exhibits distinct signals corresponding to the different types of protons in the molecule.

For instance, the methyl protons (CH₃) of the ethyl group and the acetyl group, the methylene (B1212753) protons (CH₂) of the ethyl group, and the methine proton (CH) on the chelate ring all resonate at characteristic chemical shifts. The integration of these signals provides a quantitative measure of the relative number of protons of each type, confirming the stoichiometry of the ligands. The presence of two stereoisomers, meridional (mer) and facial (fac), can lead to a more complex spectrum with multiple sets of resonance peaks, with the unsymmetrical mer isomer usually being more abundant. alfa-chemistry.com

A representative ¹H NMR spectrum for a related compound, acetoacetic acid, shows peaks around 2.2 ppm for the methyl group and 3.5 ppm for the methylene group in an aqueous solution. hmdb.ca

Table 1: Representative ¹H NMR Chemical Shifts

| Proton Type | Chemical Shift (ppm) |

|---|---|

| CH₃ (acetyl) | ~1.9 |

| CH (methine) | ~5.1 |

| O-CH₂ (ethyl) | ~4.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each non-equivalent carbon atom in the ethyl acetoacetate ligand gives a distinct signal.

Key resonances include those for the carbonyl carbons (C=O) of the ester and keto groups, the olefinic carbons (CH=C) of the chelate ring, and the carbons of the ethyl group (CH₂ and CH₃). The chemical shifts of the carbonyl and olefinic carbons are particularly indicative of the coordination of the ligand to the aluminum center. As with ¹H NMR, the existence of isomers can result in the observation of multiple peaks for what might otherwise be considered equivalent carbons. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| C=O (keto) | ~185 |

| C=O (ester) | ~170 |

| CH (methine) | ~100 |

| C-CH₃ (acetyl) | ~25 |

| O-CH₂ (ethyl) | ~60 |

Aluminum-27 Nuclear Magnetic Resonance (²⁷Al NMR) is a powerful and direct probe for the coordination environment of the aluminum nucleus. huji.ac.ilnih.gov Since ²⁷Al has a nuclear spin of 5/2, it is a quadrupolar nucleus, and the line shape and chemical shift of its NMR signal are highly sensitive to the symmetry of the electric field gradient around the aluminum atom. huji.ac.il

In tris(ethylacetoacetato)aluminium, the aluminum atom is typically in a hexa-coordinated, octahedral environment, giving rise to a relatively sharp signal in the ²⁷Al NMR spectrum. researchgate.netpnnl.gov However, studies on related aluminum alkoxides modified with ethyl acetoacetate have shown that species with penta- and tetra-coordinated aluminum can also exist, particularly in solution. researchgate.net The chemical shift in the ²⁷Al NMR spectrum can distinguish between these different coordination numbers (octahedral, tetrahedral, and pentahedral). pnnl.govnih.govrsc.org High-field ²⁷Al MAS NMR can be particularly useful in resolving these different aluminum sites. pnnl.govnih.gov

Table 3: Typical ²⁷Al NMR Chemical Shift Ranges for Different Coordination States

| Coordination Environment | Chemical Shift Range (ppm) |

|---|---|

| Tetrahedral (AlO₄) | 50 to 80 |

| Pentahedral (AlO₅) | 30 to 40 |

Infrared (IR) Spectroscopic Investigations (by analogy to Al(acac)₃)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and for probing the nature of the metal-ligand bonding. By analogy to the well-studied tris(acetylacetonato)aluminium(III) (Al(acac)₃), the IR spectrum of tris(ethylacetoacetato)aluminium provides key information. niscpr.res.inresearchgate.net

The spectrum is characterized by strong absorption bands in the 1500-1600 cm⁻¹ region, which are attributed to the C=O and C=C stretching vibrations of the chelated ring. The absence of a strong absorption band in the typical carbonyl region (around 1700 cm⁻¹) indicates that the β-diketonate ligand is deprotonated and coordinated to the aluminum ion.

Furthermore, the region below 800 cm⁻¹ contains bands associated with the Al-O stretching and bending vibrations, providing direct evidence of the formation of the metal-ligand bond. niscpr.res.inresearchgate.netnih.gov Specifically, bands in the 400-500 cm⁻¹ range can be assigned to Al-O vibrations. niscpr.res.innih.gov The absence of a broad band around 3400 cm⁻¹ suggests the anhydrous nature of the complex. niscpr.res.in

Table 4: Key IR Absorption Bands for Al(acac)₃ (by analogy)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~2980, ~2930 | C-H stretching (methyl and methylene) researchgate.net |

| ~1580 | C=O stretching |

| ~1530 | C=C stretching |

| ~990, ~740 | Al-O stretching researchgate.net |

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and morphology of solid tris(ethylacetoacetato)aluminium. This technique provides high-resolution images that reveal the size, shape, and texture of the particles or crystals of the compound.

SEM analysis can show whether the material consists of well-defined crystals, amorphous particles, or aggregates. The morphology observed can be influenced by the synthesis method and conditions, such as solvent, temperature, and concentration. For example, gels of aluminum sec-butoxide (B8327801) chelated with ethyl acetoacetate have been shown to have distinct morphologies depending on the ratio of the components. researchgate.net

Other Advanced Characterization Techniques (e.g., Mass Spectrometry, Elemental Analysis)

To provide a complete characterization, other analytical techniques are also utilized.

Mass Spectrometry (MS) is used to determine the molecular weight of tris(ethylacetoacetato)aluminium and to study its fragmentation pattern. nih.gov This information helps to confirm the molecular formula of the compound.

Elemental Analysis provides the percentage composition of the elements (carbon, hydrogen, and aluminum) in the compound. unibe.chepfl.ch The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to verify the purity and stoichiometry of the synthesized compound. This is a fundamental technique for confirming the identity of the substance. epfl.chereztech.com

Application As Precursors for Material Synthesis

Precursor Role in Sol-Gel Processes for Aluminum Oxide Materials

The sol-gel process is a widely utilized method for synthesizing metal oxides, offering control over the material's purity, homogeneity, and microstructure at low temperatures. Tris(ethylacetoacetato)aluminium is a valuable precursor in this technique for the production of aluminum oxide (alumina, Al₂O₃) materials. researchgate.net The ethylacetoacetate ligands play a crucial role in moderating the hydrolysis and condensation reactions of the aluminum center, a key aspect in achieving desirable material properties. researchgate.net

The use of chelating agents like ethyl acetoacetate (B1235776) is instrumental in obtaining transparent and homogeneous alumina (B75360) gels. researchgate.netresearchgate.net When aluminum alkoxides, such as aluminum tri-sec-butoxide, are used as precursors, their high reactivity often leads to rapid, uncontrolled precipitation of aluminum hydroxide (B78521). By introducing ethyl acetoacetate, the aluminum alkoxide is modified, forming a more stable complex, Tris(ethylacetoacetato)aluminium. This modification slows down the hydrolysis and condensation rates upon the addition of water, preventing premature precipitation and facilitating the formation of a clear, uniform sol, which subsequently transforms into a transparent and homogeneous gel. researchgate.net The stability of the resulting alumina sol is significantly improved by the presence of the ethyl acetoacetate chelating agent. researchgate.net

The modification of the aluminum precursor with ethylacetoacetate has a profound impact on the gelation process and the microstructure of the resulting alumina. The chelating ligand controls the extent of polymerization and cross-linking during the sol-gel transition. This control is crucial for tailoring the pore structure, surface area, and density of the final ceramic material. rsc.org The slow and controlled gelation allows for the development of a well-ordered gel network, which, upon drying and calcination, can yield alumina with a high specific surface area and a tailored pore size distribution. rsc.orgresearchgate.net

Tris(ethylacetoacetato)aluminium and similar chelated precursors offer a degree of control over the crystallization of different alumina phases. The thermal decomposition of the gel derived from this precursor proceeds through various stages, ultimately leading to the formation of crystalline alumina. The amorphous gel first transforms into transition aluminas, such as gamma-alumina (γ-Al₂O₃), at intermediate temperatures. metall-mater-eng.com Further heating to higher temperatures promotes the conversion to the more thermodynamically stable alpha-alumina (α-Al₂O₃). metall-mater-eng.comconfer.cz The use of a chelated precursor can influence the temperatures at which these phase transformations occur and the crystallite size of the resulting phases. metall-mater-eng.comekb.eg For instance, studies on similar systems have shown that the nature of the organic ligand affects the decomposition pathway and the resulting alumina phase. hilarispublisher.com

Table 1: Influence of Calcination Temperature on Alumina Phase Transformation (Illustrative Data based on similar precursors)

| Calcination Temperature (°C) | Resulting Alumina Phase | Average Crystallite Size (nm) |

| 400 - 900 | γ-Al₂O₃ | 15.4 - 25.0 |

| 1000 | θ-Al₂O₃ | ~30.0 |

| >1100 | α-Al₂O₃ | >40.0 |

Note: This data is illustrative and based on studies of alumina synthesis from various precursors. metall-mater-eng.com The exact temperatures and crystallite sizes can vary depending on the specific precursor and synthesis conditions.

Tris(ethylacetoacetato)aluminium can also be employed as the aluminum source in the sol-gel synthesis of calcium aluminate phases. mdpi.comresearchgate.net Calcium aluminates are crucial components in specialized cements and refractory materials. researchgate.netwikipedia.org The sol-gel method allows for the intimate mixing of calcium and aluminum precursors at the molecular level, leading to the formation of pure, homogeneous calcium aluminate compounds at lower temperatures compared to traditional solid-state reaction methods. researchgate.net By controlling the stoichiometry of the calcium and aluminum precursors in the initial sol, specific calcium aluminate phases, such as tricalcium aluminate (C₃A), can be targeted. mdpi.comwikipedia.orgresearchgate.net

Precursor for Chemical Vapor Deposition (CVD) of Aluminum Oxide Thin Films (by analogy to Al(acac)₃)

Chemical Vapor Deposition (CVD) is a technique used to deposit high-quality thin films on a substrate. While direct studies on Tris(ethylacetoacetato)aluminium for CVD are not widely available, its close analogue, aluminum acetylacetonate (B107027) (Al(acac)₃), is a well-known precursor for the deposition of aluminum oxide (Al₂O₃) thin films. journaldephysique.orgresearchgate.netdocsity.com By analogy, Tris(ethylacetoacetato)aluminium is expected to be a suitable precursor for this application.

These aluminum β-diketonate precursors are favored over others like aluminum chloride due to their non-corrosive nature and lower deposition temperatures. journaldephysique.orgresearchgate.net The precursor is vaporized and transported into a reaction chamber where it thermally decomposes on a heated substrate to form an Al₂O₃ film. The presence of oxygen-containing ligands in the precursor molecule can be advantageous, although an external oxygen source is often still required to ensure the complete removal of carbon and the formation of a pure oxide film. docsity.com The properties of the deposited film, such as crystallinity and microstructure, are influenced by deposition parameters like substrate temperature and reactor pressure. journaldephysique.orgresearchgate.net

Formation of Aluminum-Containing Nanomaterials (by analogy to Al(acac)₃)

The synthesis of nanomaterials has garnered significant interest due to their unique size-dependent properties. Tris(ethylacetoacetato)aluminium, by analogy to other aluminum chelate precursors like Al(acac)₃, can be utilized in the synthesis of aluminum-containing nanomaterials, particularly aluminum oxide nanoparticles. researchgate.netdocsity.comguidechem.com

Various methods, including sol-gel, precipitation, and thermal decomposition, can be employed to produce alumina nanoparticles from such precursors. confer.czthepharmajournal.com The use of a chelated precursor like Tris(ethylacetoacetato)aluminium can offer better control over the particle size and morphology of the resulting nanoparticles. The organic ligands can act as capping agents, preventing agglomeration and controlling the growth of the nanoparticles. The thermal decomposition of the precursor in a controlled environment can lead to the formation of well-defined, crystalline alumina nanoparticles. ekb.eg The ability to produce nanoparticles with specific characteristics is crucial for their application in fields such as catalysis, composites, and biomedicine. confer.cz

Catalytic Properties and Reaction Mechanisms

Catalytic Activity in Organic Synthesis

Tris(ethylacetoacetato)aluminium, as part of the broader class of organometallic compounds, functions as a catalyst in industrial chemistry. americanelements.com Its catalytic utility stems from the central aluminum atom's ability to act as a Lewis acid, facilitating a variety of organic reactions. For instance, aluminium catalysts are employed in the cycloaddition of carbon dioxide to epoxides, such as styrene (B11656) oxide, to produce cyclic carbonates. rsc.org While specific studies detailing the extensive use of Tris(ethylacetoacetato)aluminium in a wide array of organic syntheses are specialized, the catalytic nature of similar aluminum complexes is well-documented. rsc.orgwikipedia.org The coordination environment provided by the ethyl acetoacetate (B1235776) ligands modulates the Lewis acidity of the aluminum center, thereby influencing its catalytic performance. nih.gov Furthermore, aluminum complexes are known to catalyze ring-opening polymerization of lactones like ε-caprolactone, a reaction of significant interest in the synthesis of biodegradable polyesters. researchgate.net

Role as a Catalyst in Polymerization Reactions

Tris(ethylacetoacetato)aluminium and related compounds demonstrate catalytic activity in various polymerization processes. Aluminum compounds, particularly aluminum alkyls, are fundamental components of Ziegler-Natta catalysts used in the polymerization of olefins such as ethylene. libretexts.orgresearchgate.net Although not a primary catalyst in this specific system, the role of aluminum compounds is crucial for the formation of active sites. researchgate.net

The compound has been specifically investigated as a catalyst in the ring-opening polymerization of ε-caprolactone. In this context, the structure of the ligands attached to the aluminum center plays a critical role in the catalytic activity. Studies on related heteroleptic aluminium(III) complexes have shown that the steric bulk of the ligands can significantly impact the catalyst's ability to polymerize ε-caprolactone. researchgate.net

Polyurethane Synthesis

A notable application of Tris(ethylacetoacetato)aluminium is as a catalyst in the synthesis of polyurethanes. alfa-chemistry.com Polyurethanes are typically formed by the reaction of diisocyanates with polyols, and catalysts are essential to control the reaction rates. researchgate.net Metal complexes, including those of aluminum, are explored as alternatives to traditional catalysts. alfa-chemistry.comgoogle.com

The catalytic performance of Tris(ethylacetoacetato)aluminium (Al(etac)₃) in polyurethane synthesis has been compared to its acetylacetone (B45752) analogue, Tris(acetylacetonato)aluminium (Al(acac)₃), as well as to traditional catalysts like dibutyltin (B87310) dilaurate (DBTDL).

Research indicates that ethyl acetoacetate (etac) complexes generally exhibit higher catalytic activity and kinetic constants than the corresponding acetylacetone (acac) complexes. alfa-chemistry.com This is attributed in part to the better solubility of etac complexes in the polyol matrix (e.g., polypropylene (B1209903) glycol) compared to acac complexes. alfa-chemistry.com However, when compared to other metal etac complexes, Al(etac)₃ showed very low activity in polyurethane synthesis. alfa-chemistry.com This low activity is suggested to be a consequence of the small ionic radius of the aluminum ion and the high stability of the complex. alfa-chemistry.com

Traditional polyurethane catalysts, such as organotin compounds like DBTDL, are highly effective but face scrutiny due to their toxicity. researchgate.net This drives the research for alternatives like aluminum complexes. While catalysts based on metals like copper, iron, zinc, and zirconium with ethyl acetoacetate ligands have shown high activity, the aluminum counterpart has been less effective under similar conditions. alfa-chemistry.com

Table 1: Comparative Catalytic Activity in Polyurethane Synthesis

| Catalyst Type | Ligand | Relative Activity | Notes |

|---|---|---|---|

| Aluminum Complex | Ethyl Acetoacetate (etac) | Very Low | High stability and small Al³⁺ ion diameter limit activity. alfa-chemistry.com |

| Aluminum Complex | Acetylacetone (acac) | Very Low | Lower solubility in polyols compared to etac complexes. alfa-chemistry.com |

| Other Metal Complexes (Cu, Fe, Zn, Zr) | Ethyl Acetoacetate (etac) | High | Showed increased initial activity and kinetic constants. alfa-chemistry.com |

The effectiveness of Tris(ethylacetoacetato)aluminium as a polymerization catalyst is governed by several interconnected factors, primarily the structure of its ligands and the intrinsic properties of the central metal ion.

The ethyl acetoacetate ligand is a β-diketonate, which acts as a bidentate chelating agent, binding to the aluminum atom through two oxygen atoms to form a stable six-membered ring. wikipedia.orgalfa-chemistry.com This chelation is crucial for the stability of the complex. researchgate.net The structure of the chelating ligand significantly influences the catalytic properties.

The presence of the ethoxy group (-OEt) in the ethyl acetoacetate ligand, as opposed to the methyl group in acetylacetone, can affect the electronic environment of the metal center and the solubility of the complex, which in turn impacts catalytic activity. alfa-chemistry.com The formation of stable chelate rings can sometimes retard reaction kinetics by blocking reactive sites on the metal center, a principle used to control hydrolysis rates in sol-gel processes involving aluminum alkoxides. researchgate.net In the context of polymerization, the ligand can influence the accessibility of the monomer to the catalytic site. For example, studies on other aluminum complexes have shown that bulky ligands can hinder or even prevent the polymerization of monomers like ε-caprolactone. researchgate.net

The characteristics of the central metal ion, in this case, aluminum(III), are paramount to the catalytic function. The small ionic radius and high charge density of Al³⁺ lead to the formation of very stable and less labile complexes. alfa-chemistry.com This high stability, while beneficial for the integrity of the compound, can be detrimental to its catalytic activity, as it may hinder the ligand exchange or substrate coordination steps that are often essential in a catalytic cycle. The low activity of Al(etac)₃ in polyurethane synthesis is attributed to this high stability. alfa-chemistry.com The Lewis acidity of the aluminum ion is a key factor, but it must be appropriately modulated by the ligands for optimal catalytic performance. researchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym | Chemical Formula |

|---|---|---|

| Tris(ethylacetoacetato)aluminium | Al(etac)₃, Aluminum tris(ethyl acetoacetate) | C₁₈H₂₇AlO₉ |

| Tris(acetylacetonato)aluminium | Al(acac)₃, Aluminum acetylacetonate (B107027) | Al(C₅H₇O₂)₃ |

| Dibutyltin dilaurate | DBTDL | C₃₂H₆₄O₄Sn |

| Polypropylene glycol | PPG | (C₃H₆O)n |

| ε-caprolactone | C₆H₁₀O₂ | |

| Styrene oxide | C₈H₈O | |

| Ethylene | C₂H₄ | |

| Diisocyanate | ||

| Polyol | ||

| Acetylacetone | acacH | C₅H₈O₂ |

| Ethyl acetoacetate | etac | C₆H₁₀O₃ |

| Triethylaluminium | TEAL | Al₂(C₂H₅)₆ |

| Zirconium(IV) chloride | ZrCl₄ | |

| Iron(III) chloride | FeCl₃ | |

| Copper(II) chloride | CuCl₂ |

Factors Influencing Catalytic Activity in Polymerization

Reaction Mechanisms in Catalytic Processes

Tris(ethylacetoacetato)aluminium, with the chemical formula Al(C₆H₉O₃)₃, is a coordination complex that finds application as a catalyst and co-catalyst in various chemical reactions. Its catalytic activity is primarily attributed to the Lewis acidic nature of the central aluminum atom and the specific properties of the bidentate ethylacetoacetate ligands. While detailed mechanistic studies specifically on Tris(ethylacetoacetato)aluminium are not extensively documented in publicly available literature, the reaction mechanisms can be inferred from studies of related aluminum-based catalysts, such as aluminum acetylacetonate and various aluminum alkoxides.

The general mechanism of catalysis by Tris(ethylacetoacetato)aluminium involves the coordination of a substrate molecule to the aluminum center. This coordination activates the substrate, making it more susceptible to nucleophilic attack. The ethylacetoacetate ligands play a crucial role in modulating the Lewis acidity of the aluminum center and can participate in the reaction through ligand exchange or by influencing the stereochemistry of the products.

Lewis Acid Catalysis:

The primary mode of action for Tris(ethylacetoacetato)aluminium in many catalytic processes is through Lewis acid catalysis. The aluminum atom, being electron-deficient, can accept a pair of electrons from a donor molecule (the substrate). This interaction polarizes the substrate, facilitating subsequent chemical transformations.

For instance, in the curing of epoxy resins, the aluminum center can coordinate to the oxygen atom of the epoxide ring. This coordination weakens the C-O bond of the epoxide, making it more susceptible to attack by a nucleophile, such as an amine or a hydroxyl group. This leads to the opening of the epoxide ring and the formation of a new covalent bond, which is a key step in the cross-linking process that forms the rigid polymer network. kpi.uaresearchgate.net

A proposed general mechanism for Lewis acid-catalyzed epoxide ring-opening is as follows:

Coordination: The Lewis acidic aluminum center of Tris(ethylacetoacetato)aluminium coordinates to the oxygen atom of the epoxy group.

Activation: This coordination polarizes the epoxide ring, increasing the electrophilicity of the carbon atoms.

Nucleophilic Attack: A nucleophile (e.g., from a curing agent or another polymer chain) attacks one of the carbon atoms of the activated epoxide ring.

Ring Opening and Product Formation: The C-O bond breaks, and a new bond is formed between the nucleophile and the carbon atom, resulting in the ring-opened product.

Catalyst Regeneration: The catalyst is released and can participate in another catalytic cycle.

Role in Polymerization:

In polymerization reactions, such as the ring-opening polymerization of cyclic esters like ε-caprolactone, aluminum-based catalysts, including derivatives of aluminum acetylacetonate, are known to be effective. nsf.gov While specific studies on Tris(ethylacetoacetato)aluminium are limited, the mechanism is believed to follow a coordination-insertion pathway, similar to that observed with other aluminum alkoxide initiators.

The proposed mechanism for the ring-opening polymerization of ε-caprolactone initiated by an aluminum complex involves:

Initiation: An initiating species, which could be an alkoxide group attached to the aluminum center (potentially formed in situ), attacks the carbonyl carbon of the ε-caprolactone monomer. This leads to the opening of the lactone ring and the formation of an aluminum-alkoxide intermediate.

Propagation: The newly formed alkoxide end of the growing polymer chain coordinates to another monomer molecule at the aluminum center. This is followed by the insertion of the monomer into the aluminum-alkoxide bond, thereby extending the polymer chain. This process repeats, leading to the formation of a polyester.

Termination: The polymerization can be terminated by the introduction of a proton source or other quenching agents.

The ethylacetoacetate ligands in Tris(ethylacetoacetato)aluminium can influence the rate and stereoselectivity of the polymerization by affecting the steric and electronic environment around the aluminum center.

Function in Cross-Linking Reactions:

Tris(ethylacetoacetato)aluminium can also function as a cross-linking agent or catalyst in the formation of hyper-crosslinked polymers. rsc.org In these reactions, the Lewis acidic aluminum center can promote Friedel-Crafts-type alkylation or acylation reactions between polymer chains containing aromatic or other suitable functional groups. This leads to the formation of a three-dimensional network structure, enhancing the mechanical and thermal properties of the material.

The mechanism in this context would involve the activation of a functional group on one polymer chain by the aluminum catalyst, followed by its reaction with another polymer chain, resulting in a covalent bond that acts as a cross-link.

It is important to note that a study on the catalytic activity of various metal-ethylacetoacetate complexes, including Tris(ethylacetoacetato)aluminium, for polyurethane synthesis found it to have very low activity. This was attributed to the high stability of the complex, which may hinder the necessary ligand exchange or substrate coordination for the reaction to proceed efficiently under the tested conditions.

Further research is required to fully elucidate the specific reaction mechanisms of Tris(ethylacetoacetato)aluminium in various catalytic applications and to understand the precise role of the ethylacetoacetate ligands in these processes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding in tris(ethylacetoacetato)aluminium. While specific high-level computational studies on this exact complex are not extensively documented in publicly available literature, data from related aluminium-containing compounds, such as alkoxy(hydroxy)(ethylacetoacetate)alumoxane, can provide valuable approximations. researchgate.net

In such complexes, the aluminium atom is typically coordinated to the oxygen atoms of the ligands. researchgate.net Quantum chemical calculations, often employing methods like Hartree-Fock or Density Functional Theory (DFT), can predict key geometric parameters. For instance, in a calculated fragment of an alumoxane containing an ethylacetoacetate group, the Al-O bond lengths were found to vary depending on the specific bonding environment. researchgate.net The bond lengths between aluminum and the oxygen of the coordinated keto group (C=O) and the enolic oxygen (C-O-) are key parameters. In a related alkoxy(hydroxy)(ethylacetoacetate)alumoxane fragment, calculated Al-O bond lengths were reported to be in the range of 1.730 Å to 1.833 Å. researchgate.net The valence angles around the aluminum center, such as O-Al-O, are also critical in defining the coordination geometry. For the same alumoxane fragment, these angles were calculated to be around 121.4° to 125.6° for some interactions and significantly smaller, around 49.2° to 50.9°, for others within a more constrained ring-like structure. researchgate.net

These calculations also provide information on the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity, spectroscopic properties, and stability.

Table 1: Calculated Geometric Parameters for a Related Alkoxy(hydroxy)(ethylacetoacetate)alumoxane Fragment

| Parameter | Calculated Value |

| Al-O Bond Length | 1.730 - 1.833 Å |

| O-Al-O Valence Angle | 49.2 - 125.6 ° |

Data sourced from quantum-chemical calculations of alkoxy(hydroxy)(ethylacetoacetate)alumoxane geometry. researchgate.net

Molecular Dynamics Simulations for Solution Behavior and Reactivity

An MD simulation of tris(ethylacetoacetato)aluminium would involve creating a simulation box containing one or more complex molecules surrounded by a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. The simulation then solves Newton's equations of motion for this system, allowing the trajectory of each atom to be tracked over time.

From these trajectories, a wealth of information about the solution behavior of tris(ethylacetoacetato)aluminium could be extracted. This includes:

Solvation Structure: How the solvent molecules arrange themselves around the complex.

Transport Properties: Diffusion coefficients and rotational correlation times, which are relevant to its behavior in various applications.

Reactivity Insights: By simulating the approach of potential reactants, MD can provide insights into the initial steps of chemical reactions, such as hydrolysis or ligand exchange.

Simulations on related systems, like aluminum alloys, have demonstrated the utility of MD in understanding microscopic processes that govern macroscopic properties. mdpi.compolymtl.ca

Prediction of Stereoisomer Stability and Interconversion Pathways

Tris(chelate) octahedral complexes like tris(ethylacetoacetato)aluminium can exist as stereoisomers, specifically as facial (fac) and meridional (mer) isomers. Furthermore, due to the chirality of the octahedral arrangement of the bidentate ligands, these isomers can also exist as enantiomers (Δ and Λ).

Computational chemistry provides a means to predict the relative stabilities of these isomers and the energy barriers for their interconversion. While specific studies on tris(ethylacetoacetato)aluminium are scarce, research on other aluminum β-diketonate complexes has shown that the mer isomer is often thermodynamically more stable than the fac isomer due to reduced steric hindrance. acs.org

The interconversion between these isomers can occur through various intramolecular rearrangement mechanisms. One common pathway is the Bailar twist, where the complex distorts through a trigonal prismatic transition state. Another is the Ray-Dutt twist (or rhombic twist), which involves a different type of distortion.

Nuclear Magnetic Resonance (NMR) studies on related aluminum β-diketonate complexes have been used to determine the rates of optical inversion. acs.org These experimental findings can be complemented by computational modeling to elucidate the precise pathways and calculate the activation energies for these processes. For example, a study on the ligand exchange dynamics in aluminum tris-(quinoline-8-olate), another tris-chelated aluminum complex, revealed activation enthalpies for ligand flips to be in the range of 83 to 106 kJ/mol, suggesting a significant energy barrier for interconversion. nih.gov

Modeling of Ligand Exchange and Hydrolysis Mechanisms

Ligand exchange and hydrolysis are fundamental reactions for tris(ethylacetoacetato)aluminium, impacting its stability and utility in various applications. Computational modeling can provide detailed mechanistic insights into these processes.

Ligand Exchange: Ligand exchange reactions involve the substitution of one or more ethylacetoacetate ligands with other ligands present in the solution. libretexts.orgchemguide.co.uk The mechanism of these reactions in octahedral complexes can be associative, dissociative, or interchange. dalalinstitute.com

Associative (A): An intermediate with an increased coordination number (e.g., 7) is formed.

Dissociative (D): An intermediate with a reduced coordination number (e.g., 5) is formed after one ligand detaches.

Interchange (I): The entering and leaving ligands are exchanged in a single concerted step. This can be further divided into interchange associative (Ia) or interchange dissociative (Id) depending on the degree of bond formation with the incoming ligand in the transition state.

Computational studies on similar systems, such as aluminum tris-(quinoline-8-olate), have suggested a first-order mechanism based on consecutive flips of the ligands, which is a form of intramolecular rearrangement that can precede or be part of the ligand exchange process. nih.gov The positive activation entropies found in that study pointed towards a disordered, likely dissociative, transition state. nih.gov

Hydrolysis: Hydrolysis involves the reaction of the complex with water, which can lead to the partial or complete replacement of the ethylacetoacetate ligands with water molecules or hydroxide (B78521) ions. This process is crucial in applications where the complex is used as a precursor for aluminum oxide or hydroxide materials.

Computational modeling can be used to map out the potential energy surface for the hydrolysis reaction. This would involve calculating the energies of the reactants, transition states, and products for various proposed steps. For example, the initial step could be the coordination of a water molecule to the aluminum center, followed by proton transfer and the eventual departure of an ethylacetoacetate ligand. A study on aluminum complexes with fluorinated β-diketonate ligands identified a hydrolysis product, [Al(hfacac)2(OH)]2, highlighting the susceptibility of the parent complex to hydrolysis. acs.org

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies

The synthesis of tris(ethylacetoacetato)aluminium is a critical area of research, with the goal of developing more efficient, cost-effective, and environmentally friendly methods. Current strategies often involve the reaction of an aluminum source with ethyl acetoacetate (B1235776).

One established method involves the reaction of aluminum trichloride (B1173362) with ethyl acetoacetate in a solvent like benzene, followed by the addition of a base to neutralize the liberated hydrochloric acid. alfa-chemistry.com The product is then purified by recrystallization. Another approach utilizes aluminum alkoxides, such as aluminum sec-butoxide (B8327801), which react with ethyl acetoacetate. alfa-chemistry.comresearchgate.net This alkoxide-based route can offer advantages in terms of purity and reaction control.

Future research is likely to focus on refining these existing methods and exploring new synthetic pathways. This includes the investigation of alternative aluminum sources, such as industrial alum, which has been successfully used for the synthesis of the related compound tris(acetylacetonato)aluminium. researchgate.net The development of solvent-free or greener solvent systems is also a key area of interest to minimize the environmental impact of the synthesis process.

| Synthetic Route | Aluminum Source | Reactant | Key Features |

| Salt-Based | Aluminum Trichloride | Ethyl Acetoacetate | Requires a base for neutralization. alfa-chemistry.com |

| Alkoxide-Based | Aluminum sec-Butoxide | Ethyl Acetoacetate | Offers good control over the reaction. alfa-chemistry.comresearchgate.net |

| Potential Future Route | Industrial Alum | Ethyl Acetoacetate | Potentially more cost-effective, based on related syntheses. researchgate.net |

Exploration of Advanced Material Synthesis beyond Alumina (B75360)

While tris(ethylacetoacetato)aluminium is a well-known precursor for the synthesis of alumina (Al₂O₃), its utility extends to the creation of more complex, multi-elemental materials. ias.ac.in The controlled decomposition of this complex, often through sol-gel processes, allows for the incorporation of aluminum into various ceramic and composite materials.

The modification of aluminum alkoxides with ethylacetoacetate has been shown to be a valuable strategy in sol-gel chemistry for producing alumina-containing ceramics. researchgate.net This approach allows for better control over the hydrolysis and condensation reactions, leading to the formation of homogeneous gels. researchgate.net

Future research is directed towards leveraging this precursor for the synthesis of advanced materials with tailored properties. This includes the development of:

Mixed-Metal Oxides: By co-hydrolyzing tris(ethylacetoacetato)aluminium with other metal alkoxides or salts, it is possible to synthesize mixed-metal oxides with unique catalytic, electronic, or magnetic properties. For instance, its use in the preparation of silica-alumina catalysts has been explored, where it can influence the dispersion of aluminum within the silica (B1680970) network. researchgate.net

Doped Materials: The compound can serve as a source of aluminum for doping other materials, thereby modifying their properties.

Coordination Polymers and Networks: The ligands of the complex can be functionalized to enable the formation of extended coordination networks with other metal ions, leading to materials with porous structures and potential applications in gas storage or separation. Research on dipyridyl β-diketonate complexes of aluminum suggests the potential for forming such mixed-metal coordination networks. manchester.ac.uk

Investigation of Undiscovered Catalytic Pathways

The catalytic potential of tris(ethylacetoacetato)aluminium is an area of active investigation. While it has shown low activity in certain reactions like polyurethane synthesis, the broader family of aluminum β-diketonate complexes exhibits a range of catalytic capabilities. alfa-chemistry.com This suggests that with appropriate modifications or reaction conditions, novel catalytic applications for tris(ethylacetoacetato)aluminium could be uncovered.

Research into related aluminum complexes has revealed their potential in various catalytic transformations. For example, aluminum complexes with fluorinated β-diketonate ligands have been studied for the ring-opening polymerization of lactide. acs.org Furthermore, other metal β-diketonate complexes have proven to be highly efficient catalysts for the chemical fixation of carbon dioxide into cyclic carbonates under mild conditions. rsc.org A non-symmetrical single-center aluminum(III) complex has also shown promise in the synthesis of styrene (B11656) carbonate. rsc.org

Future research in this area will likely focus on:

Ligand Modification: Introducing different functional groups onto the ethylacetoacetate ligand could enhance the catalytic activity and selectivity of the aluminum center.

Co-catalysis: Employing tris(ethylacetoacetato)aluminium in conjunction with other catalysts could lead to synergistic effects and open up new reaction pathways.

Exploring New Reaction Types: Investigating its activity in a wider range of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions, is a promising avenue. The versatility of metal complexes in catalysis is a rapidly growing field. mdpi.com

In-Situ Characterization Techniques for Reaction Monitoring

Understanding the mechanisms of reactions involving tris(ethylacetoacetato)aluminium is crucial for optimizing its use as a precursor and catalyst. In-situ characterization techniques, which allow for the real-time monitoring of reactions, are invaluable tools in this endeavor. These techniques can provide insights into reaction intermediates, transition states, and the kinetics of the process.

While specific studies on in-situ monitoring of tris(ethylacetoacetato)aluminium reactions are emerging, the application of these techniques to related systems demonstrates their potential. For example, in-situ Fourier Transform Infrared (FTIR) spectroscopy has been used to identify reaction intermediates in the hydrogenation of CO₂ over catalysts where aluminum species are present. rsc.org Similarly, the crystallization of other metal-organic complexes has been monitored in real-time using techniques like surface-enhanced Raman scattering. tcichemicals.com

Future research will undoubtedly involve the application of a suite of in-situ techniques to study the behavior of tris(ethylacetoacetato)aluminium in various processes.

| In-Situ Technique | Information Gained | Potential Application for Tris(ethylacetoacetato)aluminium |

| FTIR Spectroscopy | Identification of functional groups and bonding changes of reaction intermediates. rsc.org | Monitoring the decomposition of the complex during material synthesis or identifying intermediates in a catalytic cycle. |

| Raman Spectroscopy | Information on molecular vibrations and crystal structure. tcichemicals.com | Studying the phase transformations during the formation of alumina or other materials. |

| X-ray Diffraction (XRD) | Tracking changes in the crystalline structure of materials. | Observing the evolution of crystalline phases during the synthesis of mixed-metal oxides. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probing the local chemical environment of atomic nuclei. acs.org | Characterizing the structure of the complex in solution and identifying intermediates. |

The use of chelation-assisted methods for in-situ functionalization of catalysts on nanostructures also presents an interesting parallel for future investigations. nih.gov

Computational Design of Enhanced Derivatives

Computational chemistry provides a powerful tool for the rational design of new molecules with desired properties. In the context of tris(ethylacetoacetato)aluminium, computational methods can be used to predict the properties of novel derivatives and guide their synthesis.

Density Functional Theory (DFT) is a particularly useful method for studying the electronic structure and reactivity of metal complexes. For instance, computational studies have been performed on novel tris-(5-aryl-8-hydroxyquinolato) aluminum (III) complexes to evaluate their potential in molecular electronics. researchgate.net These studies can predict properties such as electronic transitions, bond energies, and reaction barriers.

Future research in this area will focus on using computational modeling to:

Design Enhanced Catalysts: By modeling the interaction of different substrates with the aluminum center, it is possible to design ligands that promote specific catalytic reactions.

Predict Precursor Behavior: Computational simulations can help to understand the decomposition pathways of tris(ethylacetoacetato)aluminium and its derivatives, aiding in the design of precursors for specific materials.

Screen for Novel Properties: High-throughput computational screening can be used to rapidly evaluate a large number of potential derivatives for desired electronic, optical, or catalytic properties.

By combining computational design with experimental synthesis and characterization, researchers can accelerate the discovery of new and improved applications for tris(ethylacetoacetato)aluminium and its derivatives.

Q & A

Q. What are the standard synthetic routes for Tris(ethylacetoacetato)aluminium, and how can purity be validated?

The synthesis typically involves reacting aluminum precursors (e.g., aluminum alkoxides) with ethylacetoacetate under controlled stoichiometric conditions. Chelometric titration is a validated method for purity assessment, as highlighted by TCI Chemicals, which reports ≥97% purity via this method . Characterization should include FTIR to confirm ligand coordination and NMR to verify structural integrity. For unresolved physical properties (e.g., density, melting point), thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended .

Q. How can researchers address discrepancies in reported physicochemical properties of Tris(ethylacetoacetato)aluminium?

Many sources note "undetermined" values for properties like density or melting point . To resolve this, systematically replicate synthesis under inert atmospheres (to prevent hydrolysis) and employ complementary techniques:

- Thermal stability : Use TGA to determine decomposition thresholds (e.g., boiling point reported as 225.4°C at 760 mmHg ).

- Solubility : Conduct polarity-dependent solubility tests in solvents like ethanol or toluene, correlating results with Hansen solubility parameters. Cross-referencing synthesis protocols (e.g., solvent choice, drying methods) is critical to isolate experimental variables causing data contradictions .

Advanced Research Questions

Q. What role does Tris(ethylacetoacetato)aluminium play in hybrid material design, and how does its coordination geometry influence functionality?

As a tridentate ligand, the compound forms octahedral coordination complexes with aluminum, enabling applications in catalysis or polymer cross-linking. Comparative studies with structurally analogous complexes (e.g., Alq3 in OLEDs ) suggest its potential in optoelectronics. To probe geometry, use X-ray crystallography or EXAFS for local structure analysis. Computational modeling (DFT) can predict electronic transitions and ligand field effects .

Q. How can researchers optimize reaction conditions for Tris(ethylacetoacetato)aluminium in catalytic applications?

Methodological approaches include:

- Kinetic studies : Monitor ligand exchange rates via UV-Vis spectroscopy under varying temperatures and solvent polarities.

- Catalytic efficiency : Test in model reactions (e.g., esterification) with controlled aluminum loading (0.1–5 mol%).

- Stability assays : Use FTIR to detect hydrolysis byproducts (e.g., free ethylacetoacetate) under humid conditions. Note that steric hindrance from ethyl groups may reduce activity compared to less bulky analogs, necessitating tailored ligand modifications .

Q. What analytical strategies resolve conflicting spectral data (e.g., NMR or IR) for Tris(ethylacetoacetato)aluminium?

Contradictions often arise from solvent interactions or hydration states. To mitigate:

- NMR : Use deuterated solvents (e.g., CDCl₃) and compare with simulated spectra (software like ACD/Labs).

- IR : Assign peaks via comparison to ligand-free ethylacetoacetate (e.g., C=O stretch shifts from ~1730 cm⁻¹ to ~1600 cm⁻¹ upon coordination ).

- Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (m/z 414.38) and detect impurities .

Data Presentation and Critical Analysis

Q. How should researchers critically evaluate literature on Tris(ethylacetoacetato)aluminium for experimental reproducibility?

- Source reliability : Prioritize peer-reviewed journals over vendor catalogs (e.g., avoid as noted).

- Parameter documentation : Verify reporting of reaction conditions (e.g., atmosphere, drying time) missing in some sources .

- Statistical validation : Apply error analysis (e.g., ±2% for titration ) and report confidence intervals for replicated measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.